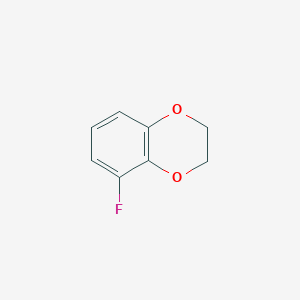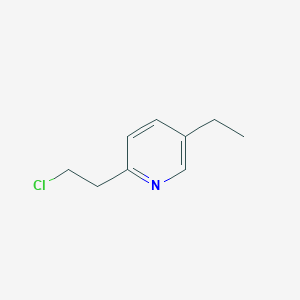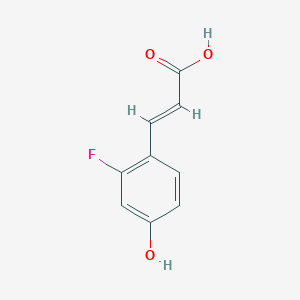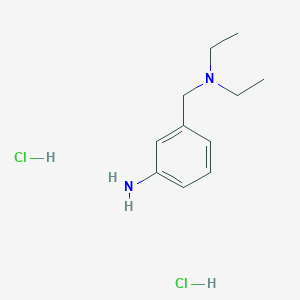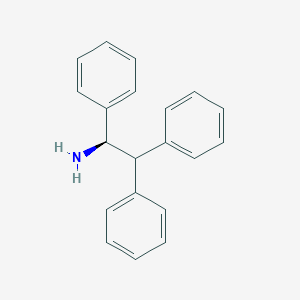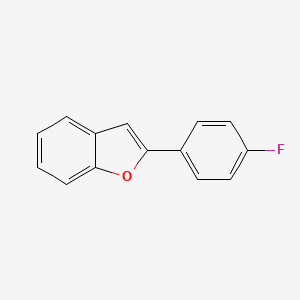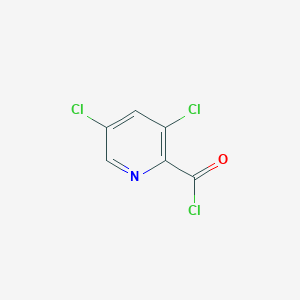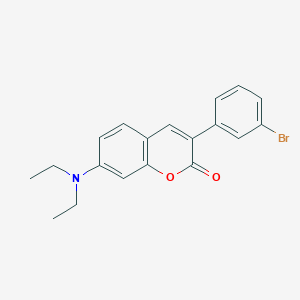
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one
Vue d'ensemble
Description
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one, also known as Bromo-DMA, is a chemical compound that belongs to the family of coumarin derivatives. It is a potent fluorescent probe that is widely used in scientific research to study biological systems, especially in the field of neuroscience. The compound has gained significant attention due to its unique structural and chemical properties, making it an ideal tool for various applications.
Mécanisme D'action
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one works by binding to specific targets in biological systems, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The compound has a high affinity for certain biological targets, making it an ideal tool for studying their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on biological systems, making it a safe and reliable tool for scientific research. The compound has low toxicity and does not affect cell viability or membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in lab experiments is its high sensitivity and selectivity for specific targets. The compound is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of using this compound is its relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound could be used to label and visualize specific neuronal structures that are affected by these diseases. Another potential application is in the development of new drugs for the treatment of neurological disorders. This compound could be used to screen for compounds that target specific biological targets, such as proteins or nucleic acids, that are involved in these disorders.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one has been extensively used as a fluorescent probe in scientific research to study biological systems, particularly in neuroscience. The compound has been used to label and visualize neuronal structures and to monitor intracellular calcium levels. It has also been used to study the dynamics of synaptic vesicles and the release of neurotransmitters.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDGLDPOEBIXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)

